
N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide, also known as DASB, is a chemical compound that is widely used in scientific research for its ability to selectively bind to the serotonin transporter (SERT).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(2-((2-Cyanoethyl)Thio)Phenyl)-4-(N,N-Diisobutylsulfamoyl)Benzamide and its derivatives have been extensively studied for their anticancer properties. For instance, a series of substituted benzamides demonstrated notable anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity, with some showing higher efficacy than the reference drug, etoposide (B. Ravinaik et al., 2021).
Antifungal Activity
Research has also explored the antifungal applications of benzamide derivatives. For example, various substituted benzamides were prepared and exhibited low to moderate antifungal activity in vitro (A. Saeed et al., 2008).
Antimicrobial Agents
The development of new antimicrobial agents using N-(2-((2-Cyanoethyl)Thio)Phenyl)-4-(N,N-Diisobutylsulfamoyl)Benzamide derivatives has been a significant area of research. A series of new derivatives were synthesized and screened for antimicrobial activity against bacterial and fungal strains. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains (D. Bikobo et al., 2017).
Melanoma Cytotoxicity
Research on benzamides has also included their potential application in melanoma treatment. Studies have shown that N-(2-Dialkylaminoethyl)benzamides selectively accumulate in melanoma metastases, enhancing cytotoxicity against melanoma cells. These compounds were found to be toxic to both melanoma and non-melanoma cells, indicating a broader cytotoxic effect (Markus Wolf et al., 2005).
Histone Deacetylase Inhibition
Some benzamide derivatives have been discovered as selective inhibitors of histone deacetylase (HDAC), showing potential as anticancer drugs. For example, N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide exhibited significant antitumor activity in vivo and has entered clinical trials (Nancy Z. Zhou et al., 2008).
Antibacterial and Antiproliferative Properties
The benzamide derivatives have also been evaluated for their antibacterial and antiproliferative activities. For instance, certain derivatives exhibited significant bacteriostatic/fungistatic action and potent antiproliferative activity against various human cancer cell lines (H. Kumar et al., 2012).
Eigenschaften
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S2/c1-18(2)16-27(17-19(3)4)32(29,30)21-12-10-20(11-13-21)24(28)26-22-8-5-6-9-23(22)31-15-7-14-25/h5-6,8-13,18-19H,7,15-17H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCIZEASCUCAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

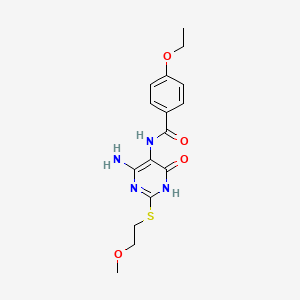
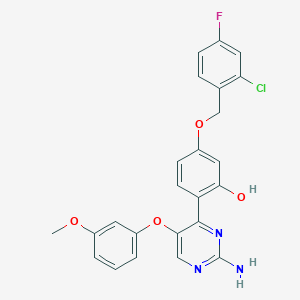
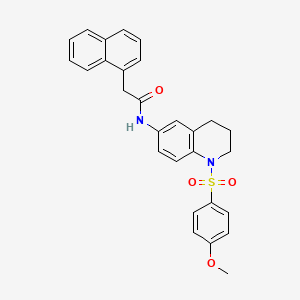

![Ethyl 4-oxo-3-phenyl-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005474.png)
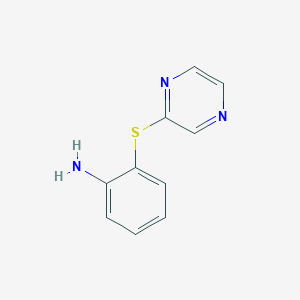
![Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3005477.png)

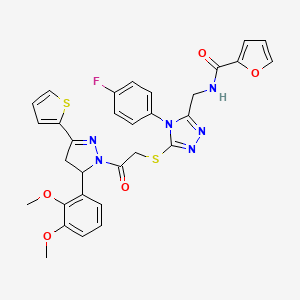

![4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B3005485.png)
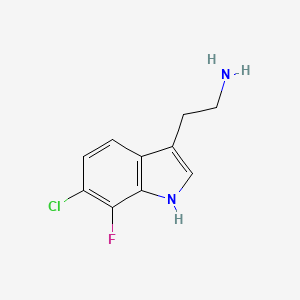
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3005488.png)
![Ethyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B3005489.png)